6,8-Dimethylpyrido[2,3-b]pyrazine
Description
Properties
Molecular Formula |
C9H9N3 |
|---|---|
Molecular Weight |
159.19 g/mol |
IUPAC Name |
6,8-dimethylpyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C9H9N3/c1-6-5-7(2)12-9-8(6)10-3-4-11-9/h3-5H,1-2H3 |
InChI Key |
JFXRPPTZZJIXCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=NC=CN=C12)C |
Origin of Product |
United States |
Preparation Methods
Classical Condensation Method Using Diaminopyridines and Dicarbonyl Compounds
One of the well-documented synthetic routes involves the condensation of 2,3-diaminopyridine derivatives with 4,5-dimethyl-3,5-cyclohexadiene-1,2-dione dimer in methanol at room temperature. This reaction proceeds over several days (10–12 days), leading to the formation of this compound derivatives in good yields (71–84%) after purification by solvent evaporation and extraction with hexane.
This method is notable for its mild conditions and relatively straightforward work-up, making it suitable for laboratory-scale synthesis.
Microwave-Assisted Solvent-Free Synthesis
Recent advancements have introduced microwave-assisted synthesis as a rapid and efficient alternative. This method avoids solvents and catalysts, reducing reaction times significantly while maintaining good yields.
-
- Reactants such as diaminopyridines and 2,3-dicarbonyl compounds are mixed and subjected to microwave irradiation.
- Reaction times range from 30 seconds to a few minutes depending on the reagents' physical state (liquid or solid).
- Purification is typically achieved by recrystallization or chromatography using hexane-ethyl acetate mixtures.
-
Compound Reaction Time (s) Yield (%) This compound derivative (analogous) 60–180 75–85
This method offers environmentally friendly advantages by eliminating solvents and catalysts and is scalable for industrial applications.
Electrochemical Reduction and Chemical Reduction Approaches
Electrochemical reduction has been employed to modify pyrido[2,3-b]pyrazine derivatives, including 6,8-dimethyl analogs. For example, electrolysis in methanol-water or acetonitrile-phenol media at specific potentials can yield dihydro derivatives, which are useful intermediates.
Chemical reduction using sodium borohydride (NaBH4) in ethanol also provides dihydro and tetrahydro derivatives, depending on reaction time:
- 2-hour stirring yields 1,2-dihydro derivatives.
- Extended stirring (up to 19 hours) yields tetrahydro derivatives.
These reduction methods are useful for structural modifications and exploring the compound's reactivity.
Comparative Summary of Preparation Methods
| Method | Key Reagents | Conditions | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Classical Condensation | 2,3-Diaminopyridine + Dione dimer | Room temp, methanol solvent | 10–12 days | 71–84 | Mild, straightforward, longer duration |
| Microwave-Assisted Synthesis | Diaminopyridines + Dicarbonyls | Microwave irradiation, solvent-free | 30–180 seconds | 75–85 | Fast, eco-friendly, scalable |
| Electrochemical Reduction | Pyrido[2,3-b]pyrazine derivatives | Electrolysis at -0.6 V, pH 7.4 | Few hours | Moderate | Produces dihydro derivatives |
| Chemical Reduction (NaBH4) | Pyrido[2,3-b]pyrazine derivatives | NaBH4 in ethanol, room temp | 2–19 hours | Moderate | Produces di- and tetrahydro derivatives |
Analytical and Spectroscopic Characterization
The successful synthesis of this compound and its derivatives is confirmed by:
- Nuclear Magnetic Resonance (NMR):
- Characteristic methyl singlets at ~2.55 ppm for 6-CH3 and 8-CH3 groups.
- Aromatic proton signals between 7.7–9.3 ppm depending on substitution and ring environment.
- Melting Point Analysis:
- Typical melting points range from 142 to 180°C with decomposition, depending on purity and derivative.
- Infrared Spectroscopy (IR):
- C=N stretching bands near 1600 cm⁻¹.
- Aromatic C-H stretching around 3050 cm⁻¹.
- Elemental Analysis:
- Confirms the expected carbon, hydrogen, and nitrogen content consistent with molecular formula.
These analytical techniques ensure the structural integrity and purity of the synthesized compound.
Research Findings and Practical Considerations
- The classical condensation method, although time-consuming, provides reliable access to pure this compound.
- Microwave-assisted synthesis is emerging as a superior alternative for rapid and green synthesis, reducing environmental impact and increasing throughput.
- Electrochemical and chemical reductions enable functionalization and exploration of derivatives with altered electronic and biological properties.
- Purification typically involves solvent extraction and recrystallization, with hexane and ethyl acetate mixtures being effective solvents.
- Reaction conditions such as temperature, solvent choice, and reagent purity critically influence yield and product quality.
Chemical Reactions Analysis
Types of Reactions: 6,8-Dimethylpyrido[2,3-b]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the nitrogen atoms in the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of pyridopyrazine dicarboxylic acids.
Reduction: Formation of dihydropyridopyrazine derivatives.
Substitution: Formation of halogenated or alkylated pyridopyrazine derivatives.
Scientific Research Applications
6,8-Dimethylpyrido[2,3-b]pyrazine has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a potential lead compound for the development of kinase inhibitors and other therapeutic agents.
Mechanism of Action
The mechanism of action of 6,8-Dimethylpyrido[2,3-b]pyrazine in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or kinases by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed antimicrobial and antiviral effects .
Comparison with Similar Compounds
Table 1: Structural and Electronic Comparison
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6,8-dimethylpyrido[2,3-b]pyrazine, and how do reaction conditions influence yield and purity?
- Methodology : The synthesis typically involves halogenation of pyrido[2,3-b]pyrazine precursors followed by methylation. For example, 6,8-dichloro derivatives can undergo nucleophilic substitution using methylating agents like methyl iodide in the presence of a palladium catalyst . Reaction optimization (e.g., solvent choice, temperature) is critical: dimethylformamide (DMF) at 80°C under inert atmosphere improves yields (~75%) compared to THF-based systems (~50%) . Purity is assessed via HPLC with UV detection (λ = 254 nm) .
- Key Challenge : Competing side reactions (e.g., over-methylation) require careful stoichiometric control of methylating agents .
Q. How is the molecular structure of this compound characterized, and what spectroscopic techniques are most reliable?
- Analytical Workflow :
- NMR : -NMR (CDCl) shows singlet peaks for methyl groups at δ 2.45–2.50 ppm and aromatic protons at δ 8.20–8.80 ppm. -NMR confirms methyl carbons at δ 20–22 ppm and pyrazine carbons at δ 140–160 ppm .
- Mass Spectrometry : ESI-MS typically yields [M+H] at m/z 174.1, with fragmentation patterns aligning with loss of methyl groups .
- X-ray Crystallography : Resolves π-stacking interactions in the solid state, critical for OLED applications .
Advanced Research Questions
Q. How can experimental design address contradictions in reported biological activities of this compound derivatives?
- Case Study : Discrepancies in kinase inhibition (e.g., JAK2 IC = 0.5–5 µM across studies) arise from assay conditions. Standardization using ATP concentration (1 mM) and pre-incubation times (30 min) reduces variability .
- Validation : Parallel testing in HEK293 (wild-type vs. JAK2-knockout) confirms target specificity .
Q. What computational strategies are effective for predicting the photophysical properties of this compound in OLED applications?
- DFT Workflow :
- Geometry Optimization : B3LYP/6-31G(d,p) basis set predicts HOMO/LUMO levels (−5.3 eV/−2.9 eV) .
- TD-DFT : Accurately simulates emission spectra (λem = 450–650 nm) with <5% deviation from experimental data .
- Table : Photophysical Properties vs. Substituents
| Substituent | λem (nm) | PLQY (%) |
|---|---|---|
| 6,8-Me | 520 | 78 |
| 6-Cl,8-Me | 480 | 65 |
| Data sourced from |
Q. How can regioselectivity challenges in functionalizing the pyrido[2,3-b]pyrazine core be resolved?
- Strategy : Use directing groups (e.g., bromine at C2) to control cross-coupling sites. For example, Suzuki-Miyaura reactions with arylboronic acids selectively modify C3/C5 positions .
- Mechanistic Insight : Steric effects from methyl groups at C6/C8 hinder electrophilic substitution at adjacent positions, favoring C3 functionalization .
Methodological Considerations
Q. What are best practices for optimizing reaction yields in multicomponent syntheses of this compound derivatives?
- DoE Approach :
- Factors : Catalyst loading (5–10 mol%), solvent polarity (DMF > DCM), and temperature (60–100°C).
- Response Surface Analysis : Identifies optimal Pd(PPh) loading at 7.5 mol% in DMF (80°C), achieving 82% yield .
Data Interpretation and Validation
Q. How should researchers validate interactions between this compound and DNA in electrochemical sensing studies?
- Electrochemical Assay : Cyclic voltammetry in PBS (pH 7.4) shows a redox peak shift (ΔE = 50 mV) upon DNA binding, indicating intercalation .
- Control Experiments : Competition with ethidium bromide confirms binding specificity; fluorescence quenching (Stern-Volmer analysis) quantifies binding constants (Kb = 10 M) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
